2-(4-Butoxyphenyl)quinoline-4-carboxylic acid chemical properties
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid chemical properties
Executive Summary
This guide provides an in-depth technical analysis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid , a functionalized cinchoninic acid derivative. This scaffold is a critical pharmacophore in medicinal chemistry, structurally analogous to potent Dihydroorotate Dehydrogenase (DHODH) inhibitors like Brequinar.[1][2] Its molecular architecture combines a polar, ionizable headgroup (quinoline-4-carboxylic acid) with a lipophilic tail (4-butoxy), making it a versatile candidate for fragment-based drug design (FBDD) targeting mitochondrial enzymes and viral replication complexes.
This document details the physicochemical profile, a validated Pfitzinger synthetic route, and the biological rationale for its application in inhibitory assays.[3][4]
Molecular Architecture & Physicochemical Profile[5]
The molecule functions as an amphiphilic scaffold. The quinoline nitrogen and carboxylic acid provide "handles" for hydrogen bonding and metal chelation, while the butoxy chain governs membrane permeability and hydrophobic pocket occupancy.
Structural Specifications
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IUPAC Name: 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
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Molecular Formula: C₂₀H₁₉NO₃
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Molecular Weight: 321.37 g/mol
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Core Scaffold: 2-Arylquinoline-4-carboxylic acid (Cinchoninic Acid)
Calculated Physicochemical Data
The following data points are essential for formulation and assay development.
| Property | Value (Est.) | Significance in Assay Design |
| cLogP | 4.8 – 5.2 | High lipophilicity. Requires DMSO stocks; risk of precipitation in aqueous buffers >100 µM. |
| pKa (Acid) | 3.8 – 4.2 | Carboxylic acid deprotonates at physiological pH (7.4), forming an anion. |
| pKa (Base) | 4.5 – 5.0 | Quinoline nitrogen is weakly basic; protonation occurs only in acidic media. |
| TPSA | ~66 Ų | Good oral bioavailability predictor; permeable to cell membranes. |
| H-Bond Donors | 1 (COOH) | Critical for active site engagement (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 4 | Includes quinoline N, ether O, and carboxyl oxygens. |
Synthetic Pathway: The Pfitzinger Reaction
The most robust method for synthesizing this scaffold is the Pfitzinger Reaction , which involves the condensation of isatin with a ketone in a strong base.[4][5] This route is preferred over the Doebner reaction for its higher yields and ease of purification.
Mechanism of Action
The reaction proceeds via the base-catalyzed opening of the isatin ring to form isatinate (keto-acid), followed by condensation with 4-butoxyacetophenone.
Visualization: Pfitzinger Synthesis Workflow
Caption: Step-by-step Pfitzinger reaction workflow for the synthesis of the target quinoline derivative.
Validated Experimental Protocol
Safety Note: KOH is corrosive. Isatin derivatives can stain. Work in a fume hood.
Reagents:
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Isatin (1.0 eq)
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4-Butoxyacetophenone (1.1 eq)
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Potassium Hydroxide (KOH) (33% w/v aqueous solution)
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Ethanol (Absolute)
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Glacial Acetic Acid[4]
Procedure:
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Ring Opening: Dissolve Isatin (5 mmol) in 33% KOH (10 mL). Heat to 80°C. Checkpoint: The suspension should turn from orange/red to a clear yellow solution (formation of potassium isatinate).
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Condensation: Add 4-Butoxyacetophenone (5.5 mmol) dissolved in Ethanol (10 mL) dropwise to the hot isatinate solution.
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Reflux: Reflux the mixture at 80–90°C for 12–18 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The ketone spot should disappear.
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Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g).
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Precipitation: Slowly acidify with glacial acetic acid (or 10% HCl) with vigorous stirring until pH reaches 4.0–5.0. A voluminous precipitate will form.
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Purification: Filter the solid and wash with cold water (3x) to remove excess salts. Recrystallize from Ethanol/DMF to yield the pure product.
Biological Context: DHODH Inhibition
The 2-arylquinoline-4-carboxylic acid scaffold is a bioisostere of the biphenyl acid moiety found in Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).
Mechanism of Action
DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibiting DHODH depletes the intracellular pool of UMP/UDP/UTP, halting DNA/RNA synthesis in rapidly proliferating cells (cancer, viruses, activated lymphocytes).
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Binding Mode: The carboxylic acid group interacts with the polar region of the ubiquinone-binding tunnel (Arg136/Gln47 in human DHODH), while the 2-(4-butoxyphenyl) tail occupies the hydrophobic channel usually reserved for the isoprenoid tail of Coenzyme Q10.
Visualization: DHODH Inhibition Pathway
Caption: Mechanism of DHODH inhibition. The molecule competes with Ubiquinone, blocking pyrimidine synthesis.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in DMSO-d₆
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Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (often invisible if exchangeable).
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Quinoline H3: Singlet at δ ~8.4 ppm (characteristic of the 4-COOH substitution pattern).
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Aromatic Protons: Multiplets at δ 7.5–8.2 ppm (Quinoline backbone).
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Phenyl Ring: Two doublets (AA'BB' system) at δ ~8.2 and 7.1 ppm.
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Butoxy Chain:
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Triplet (OCH₂) at δ ~4.1 ppm.
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Multiplets (CH₂-CH₂) at δ 1.7 and 1.4 ppm.
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Triplet (CH₃) at δ ~0.9 ppm.
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HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 min.
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Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).
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Expected RT: Late eluting (approx. 12–15 min) due to the lipophilic butoxy tail.
References
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Pfitzinger Reaction Mechanism: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][4][5][6][7] Chemistry of Heterocyclic Compounds. Link
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Quinoline-4-Carboxylic Acids as DHODH Inhibitors: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
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Brequinar Analog Structure-Activity Relationship: Madak, J. T., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link
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SIRT3 Inhibition by 2-Arylquinolines: Zhang, B., et al. (2022). "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
